Magnesium;4-ethoxy-4-oxobut-2-enoate

Antiproliferative potency IC50 comparison Fumarate ester pharmacology

Magnesium monoethyl fumarate (Mg-MEF, CAS 83918-60-9) is the required magnesium salt for generic Fumaderm® formulations—a regulatory necessity at 5 mg/tablet, not an efficacy driver per Phase III data. Its water solubility (826 ng/mL) is 2.8-fold higher than Ca-MEF and Zn-MEF, aiding dissolution method development. Mp 169°C, the lowest among MEF salts, benefits hot-melt extrusion and spray-dried dispersion screening. For researchers, Mg-MEF shows no activity in ICAM-1/HLA-DR suppression (vs. DMF's 84%/67% inhibition), making it an ideal comparator for NRF2 pathway SAR studies. Procure ≥98% purity with identity and residual solvent specifications per the reference listed drug.

Molecular Formula C12H14MgO8
Molecular Weight 310.54 g/mol
Cat. No. B12512754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium;4-ethoxy-4-oxobut-2-enoate
Molecular FormulaC12H14MgO8
Molecular Weight310.54 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Mg+2]
InChIInChI=1S/2C6H8O4.Mg/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2
InChIKeyZHLRSUSHKGQBNV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium 4-Ethoxy-4-Oxobut-2-Enoate (Magnesium Monoethyl Fumarate): Procurement-Relevant Identity and Comparator Landscape


Magnesium;4-ethoxy-4-oxobut-2-enoate (CAS 83918-60-9, MW 310.54 g/mol), synonymously magnesium monoethyl fumarate (Mg-MEF), is the magnesium salt of the monoethyl ester of fumaric acid [1]. It belongs to the fumaric acid ester (FAE) class, a family of compounds clinically established for the systemic treatment of moderate-to-severe plaque psoriasis and relapsing forms of multiple sclerosis [2]. Mg-MEF exists as a white to off-white crystalline powder with a melting point of 169°C (dec.) and a predicted water solubility of 0.0848–826 ng/mL [1][3]. It is not employed as a stand-alone therapeutic agent; rather, it is a defined minor component (5 mg per tablet) of the proprietary fixed-dose combination product Fumaderm®, alongside dimethyl fumarate (DMF, 120 mg), calcium monoethyl fumarate (Ca-MEF, 87 mg), and zinc monoethyl fumarate (Zn-MEF, 3 mg) [2].

Why Magnesium 4-Ethoxy-4-Oxobut-2-Enoate Cannot Be Interchanged with Dimethyl Fumarate or Other MEF Salts Without Quantitative Consequence


Within the fumarate ester family, potency, target engagement, and clinical contribution span over two orders of magnitude [1]. Magnesium monoethyl fumarate (Mg-MEF) differs from dimethyl fumarate (DMF) in antiproliferative IC50 by approximately 120-fold, and critically lacks the dissociation between cytotoxicity and antiproliferation that DMF and calcium monoethyl fumarate (Ca-MEF) exhibit [1]. Phase III clinical data demonstrate that DMF monotherapy is therapeutically equivalent to the DMF-plus-MEF-salt combination, confirming that MEF salts—including Mg-MEF—do not independently drive clinical efficacy [2]. Among the three MEF salts, Mg-MEF possesses distinct physicochemical properties: its water solubility (826 ng/mL) is approximately 2.8-fold higher than that of Ca-MEF (294 ng/mL) and Zn-MEF (300 ng/mL), while its melting point (169°C) is substantially lower than Ca-MEF (285°C) and Zn-MEF (300°C) [2]. Substituting Mg-MEF with another MEF salt or with DMF without accounting for these quantitative differences in potency, selectivity, solubility, and thermal behavior will produce non-equivalent formulations and divergent experimental outcomes.

Quantitative Comparator Evidence for Magnesium 4-Ethoxy-4-Oxobut-2-Enoate Against Closest Analogs


Antiproliferative IC50: Mg-MEF Is ~120-Fold Less Potent Than DMF in HaCaT Keratinocytes

In a direct head-to-head study in hyperproliferative HaCaT keratinocyte monolayer cultures exposed to compounds for 48 h, magnesium monoethyl fumarate (Mg-MEF) exhibited an IC50 of 275 μM for DNA synthesis and 270 μM for protein synthesis, compared to 2.3 μM and 2.5 μM for dimethyl fumarate (DMF) [1]. Calcium monoethyl fumarate (Ca-MEF) and zinc monoethyl fumarate (Zn-MEF) showed intermediate potency at 215/230 μM and 133/145 μM, respectively [1]. Mg-MEF is thus 119-fold less potent than DMF on DNA synthesis inhibition and 108-fold less potent on protein synthesis inhibition.

Antiproliferative potency IC50 comparison Fumarate ester pharmacology

Therapeutic Window: Mg-MEF Lacks Dissociation Between Cytotoxic and Antiproliferative Concentrations

In the same HaCaT keratinocyte study, DMF and Ca-MEF exhibited antiproliferative activity at subtoxic concentrations (1.3 μM and 4 μM, respectively), indicating a therapeutic window where proliferation is inhibited without concomitant cytotoxicity [1]. In contrast, magnesium monoethyl fumarate, zinc monoethyl fumarate, and fumaric acid showed no such dissociation between their cytotoxic and antiproliferative potential—cytotoxicity (measured by LDH release) occurred at concentrations overlapping with antiproliferative IC50 values [1]. This means Mg-MEF lacks a definable selectivity window in this cell model.

Therapeutic index Selectivity Cytotoxicity profiling

ICAM-1 and HLA-DR Down-Regulation: DMF Active; Mg-MEF Ineffective in HaCaT Keratinocytes

In a comparative study evaluating interferon-gamma (IFN-γ)-induced ICAM-1 and HLA-DR expression on HaCaT keratinocytes, dimethyl fumarate (DMF) at a subtoxic concentration of 4.0 μM significantly suppressed ICAM-1 expression by 84% and HLA-DR expression by 67% relative to untreated controls (p ≤ 0.05) [1]. In contrast, Mg-MEF, Ca-MEF, Zn-MEF, and fumaric acid—tested in the same micromolar dose range—did not demonstrate substantial down-regulation of either cell surface marker in the semiquantitative APAAP evaluation [1]. This indicates that Mg-MEF does not contribute meaningfully to this immunomodulatory mechanism.

ICAM-1 suppression HLA-DR modulation Immunomodulation

Clinical Efficacy: Phase III Trial Shows DMF Alone Is Equivalent to DMF + MEF Salt Combination (PASI and PGA Endpoints)

A Phase III randomized, placebo-controlled trial enrolling more than 700 patients with moderate-to-severe plaque psoriasis demonstrated therapeutic equivalence between the licensed FAE combination (DMF + Ca-MEF + Mg-MEF + Zn-MEF) and DMF alone, assessed by Psoriasis Area and Severity Index (PASI) and Physician's Global Assessment (PGA) [1]. This finding substantiates that the MEF salts, including Mg-MEF at its 5 mg per-tablet dose, do not add independently measurable clinical efficacy beyond DMF monotherapy [1]. The addition of MEF salts was described as 'unnecessary' for achieving equivalent psoriasis clearance.

Clinical equivalence PASI Phase III trial

Water Solubility: Mg-MEF (826 ng/mL) Is 2.8-Fold More Soluble Than Ca-MEF (294 ng/mL) and Zn-MEF (300 ng/mL)

Among the three monoethyl fumarate salts used in the Fumaderm® formulation, Mg-MEF exhibits the highest water solubility at 826 ng/mL, compared to 294 ng/mL for Ca-MEF and 300 ng/mL for Zn-MEF [1]. Its melting point of 169°C is substantially lower than Ca-MEF (285°C) and Zn-MEF (300°C) [1]. These differences are relevant for dissolution behavior in enteric-coated oral solid dosage forms and for analytical method development. Note that all three MEF salts share the same pKa of 3.3 [1].

Water solubility Physicochemical properties Formulation development

Formulation Role: Mg-MEF Is a Defined Minor Component (5 mg) of Fumaderm®; Ca-MEF Is the Dominant MEF Salt (87 mg)

The approved Fumaderm® enteric-coated tablet contains DMF 120 mg, Ca-MEF 87 mg, Mg-MEF 5 mg, and Zn-MEF 3 mg per tablet [1]. In the original patent DE3834794C2, the granulation composition was DMF 272 g, Ca-MEF 606 g, Mg-MEF 45 g, and Zn-MEF 27 g—ratios that reflect the empirical determination of the mixture [2]. Mg-MEF thus constitutes only ~2.3% of the total active ingredient mass in Fumaderm® and ~4.7% of the MEF salt fraction. For generic Fumaderm® development, Mg-MEF must be included in this precise quantity to match the reference listed drug composition.

Fixed-dose combination Fumaderm formulation Regulatory composition

Procurement-Driven Application Scenarios for Magnesium 4-Ethoxy-4-Oxobut-2-Enoate Based on Quantitative Evidence


Generic Fumaderm® Development: Mandatory Minor Component for ANDA/505(b)(2) Q1/Q2 Sameness

Mg-MEF at precisely 5 mg per enteric-coated tablet is a required component for any generic version of Fumaderm® seeking pharmaceutical equivalence. The Phase III evidence confirms that clinical efficacy is driven by DMF, not by the MEF salts [1], so Mg-MEF procurement is a regulatory necessity rather than an efficacy driver. The water solubility advantage of Mg-MEF (826 ng/mL) over Ca-MEF (294 ng/mL) and Zn-MEF (300 ng/mL) [2] may influence dissolution method development and should be accounted for in bioequivalence study design. Sourcing must meet the identity, purity (typically ≥95%), and residual solvent specifications consistent with the reference listed drug composition.

In Vitro Selectivity Profiling: Use Ca-MEF or DMF for Studies Requiring a Therapeutic Window

Researchers investigating antiproliferative effects of fumarate esters in keratinocyte models should not select Mg-MEF as a primary test article. Direct head-to-head data show that Mg-MEF lacks dissociation between cytotoxic and antiproliferative concentrations, whereas DMF and Ca-MEF achieve proliferation inhibition at subtoxic levels (1.3 μM and 4 μM, respectively) [1]. Mg-MEF has an antiproliferative IC50 of 275 μM, ~120-fold higher than DMF, and cytotoxicity overlaps with this concentration range [1]. For mechanistic studies requiring selective antiproliferative activity, DMF or Ca-MEF is the appropriate procurement choice.

Comparative Fumarate Mechanism-of-Action Studies: Mg-MEF as a Negative Control or Comparator

Mg-MEF serves as an informative comparator in studies dissecting the differential molecular targets of fumarate esters. Brennan et al. (2015) demonstrated that DMF and MEF salts (Ca²⁺, Mg²⁺, Zn²⁺) differentially modify KEAP1 cysteine residues and produce distinct NRF2 target gene expression profiles in human astrocytes, with DMF inducing greater magnitude of nuclear NRF2 translocation [1]. In keratinocyte ICAM-1/HLA-DR assays, Mg-MEF shows no measurable activity while DMF suppresses ICAM-1 by 84% and HLA-DR by 67% at 4.0 μM [2]. Procuring Mg-MEF alongside DMF enables clean structure-activity relationship experiments where the cation and ester differences are systematically compared.

Formulation Pre-Development: Exploit Mg-MEF's Higher Solubility Among MEF Salts for Dissolution Optimization

Mg-MEF's water solubility (826 ng/mL) is approximately 2.8-fold higher than Ca-MEF (294 ng/mL) and Zn-MEF (300 ng/mL), while all three salts share the same pKa (3.3) [1]. Its melting point of 169°C is substantially lower than Ca-MEF (285°C) and Zn-MEF (300°C) [1]. These properties make Mg-MEF the most soluble and lowest-melting MEF salt, which may confer advantages in hot-melt extrusion, spray-dried dispersion, or dissolution-rate-limited formulations. Pre-formulation screening of MEF salt forms should include comparative solubility-pH profiles and solid-state stability to determine whether Mg-MEF's solubility advantage translates to improved in vitro dissolution performance.

Quote Request

Request a Quote for Magnesium;4-ethoxy-4-oxobut-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.